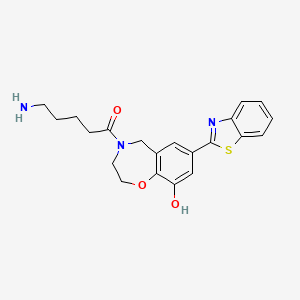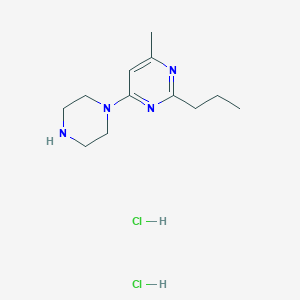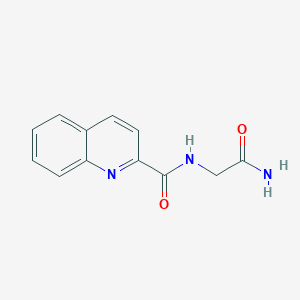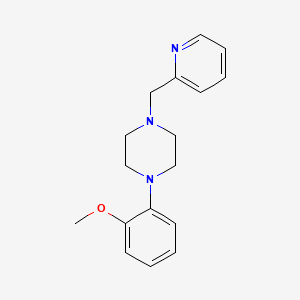![molecular formula C15H26Cl2N2O3 B5343975 N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5343975.png)
N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves the reaction of 2,4-dimethoxybenzylamine with morpholine under specific conditions. One common method includes the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to obtain 2,4-dimethoxybenzylamine . This intermediate is then reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide: Known for its taste-enhancing effects.
2,4-Dimethoxybenzylamine: Used as a nucleophile in organic synthesis.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-18-14-4-3-13(15(11-14)19-2)12-16-5-6-17-7-9-20-10-8-17;;/h3-4,11,16H,5-10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHTYQATQCFPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5343901.png)
![(4aS,8aR)-6-[(4-fluorophenyl)methyl]-1-(piperidin-4-ylmethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5343905.png)

![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)

![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)

![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5343964.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)
